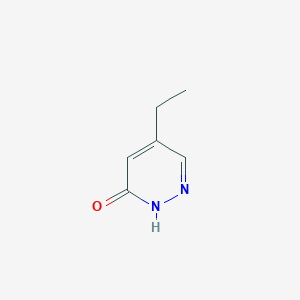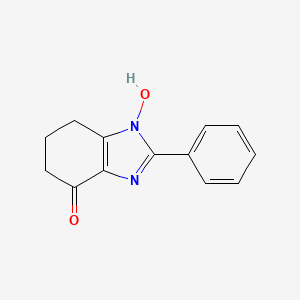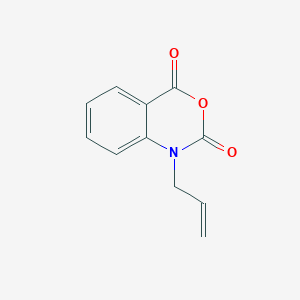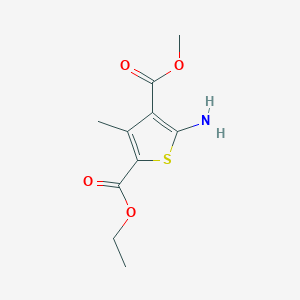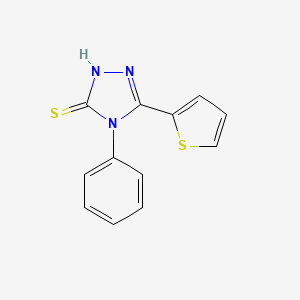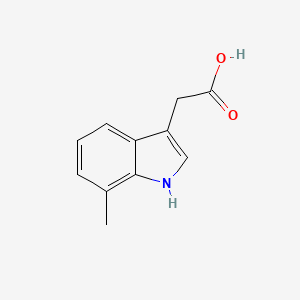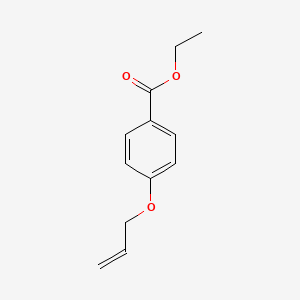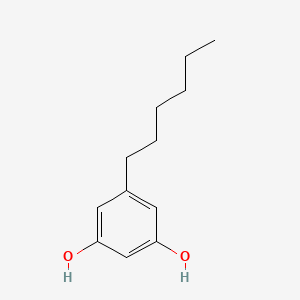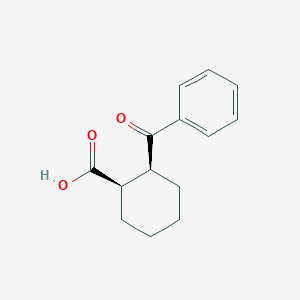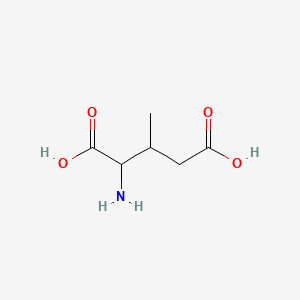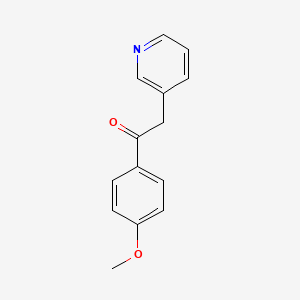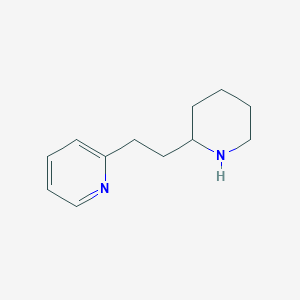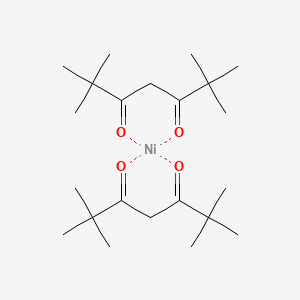
2,3,7-Triclorodibenzo-p-dioxina
Descripción general
Descripción
2,3,7-Trichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins family, which are known for their environmental persistence and toxicity. These compounds are often produced as by-products during industrial processes such as the manufacture of herbicides and paper bleaching. Due to their stability and lipophilicity, they tend to accumulate in the environment and in living organisms, posing significant health risks.
Aplicaciones Científicas De Investigación
2,3,7-Trichlorodibenzo-P-dioxin is primarily studied for its toxicological effects and environmental impact. It serves as a model compound in research focused on:
Environmental Chemistry: Understanding its persistence and degradation pathways in the environment.
Toxicology: Investigating its effects on human health and its mechanism of action at the molecular level.
Bioremediation: Exploring microbial degradation pathways to develop methods for detoxifying contaminated sites.
Mecanismo De Acción
Target of Action
The primary target of 2,3,7-Trichlorodibenzo-P-dioxin is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Pharmacokinetics
The pharmacokinetics of 2,3,7-Trichlorodibenzo-P-dioxin involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be lipophilic, allowing it to accumulate in adipose tissues . Its bioavailability is influenced by factors such as the vehicle for absorption and the species of the organism .
Result of Action
The action of 2,3,7-Trichlorodibenzo-P-dioxin at the molecular and cellular level results in a range of effects. It can induce cell-cycle regulation and play an important role in the development and maturation of many tissues . It can also cause DNA damage through up-regulation of oxidative stress-related genes .
Action Environment
The action, efficacy, and stability of 2,3,7-Trichlorodibenzo-P-dioxin can be influenced by various environmental factors. For instance, its degradation can be enhanced in the presence of certain catalysts . Furthermore, its persistence in the environment can lead to long-term exposure and bioaccumulation .
Análisis Bioquímico
Biochemical Properties
2,3,7-Trichlorodibenzo-P-dioxin plays a significant role in biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, 2,3,7-Trichlorodibenzo-P-dioxin forms a complex that translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism . This compound interacts with enzymes such as cytochrome P450, particularly CYP1A1, which is involved in its metabolic activation and detoxification . The interaction with AhR and subsequent gene expression changes are central to the biochemical effects of 2,3,7-Trichlorodibenzo-P-dioxin.
Cellular Effects
2,3,7-Trichlorodibenzo-P-dioxin exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to disrupt the normal function of B cells, leading to impaired humoral immune responses . Additionally, 2,3,7-Trichlorodibenzo-P-dioxin affects hepatocytes by inducing lipid metabolism disorders through the ROS/AMPK/CD36 signaling pathway . These cellular effects contribute to the compound’s overall toxicity and its potential to cause diseases such as cancer and immune dysfunction.
Molecular Mechanism
The molecular mechanism of action of 2,3,7-Trichlorodibenzo-P-dioxin involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the 2,3,7-Trichlorodibenzo-P-dioxin-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). . These genes include those encoding for enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The activation of these genes results in various biochemical and toxicological effects, including enzyme induction, altered cell growth, and disruption of normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,7-Trichlorodibenzo-P-dioxin change over time due to its stability and persistence. The compound is known to be stable to heat, acids, and alkali, but it can degrade when exposed to ultraviolet light . Long-term studies have shown that 2,3,7-Trichlorodibenzo-P-dioxin can cause chronic effects such as liver damage, immune suppression, and carcinogenesis . These effects are observed both in vitro and in vivo, highlighting the compound’s potential for long-term toxicity.
Dosage Effects in Animal Models
The effects of 2,3,7-Trichlorodibenzo-P-dioxin vary with different dosages in animal models. At low doses, the compound can cause subtle biochemical changes, while at higher doses, it can lead to severe toxic effects such as liver damage, thymic atrophy, and developmental defects . The lethal dose (LD50) of 2,3,7-Trichlorodibenzo-P-dioxin varies among species, with some animals showing high sensitivity to its toxic effects . These dosage-dependent effects are crucial for understanding the compound’s risk assessment and regulatory limits.
Metabolic Pathways
2,3,7-Trichlorodibenzo-P-dioxin is metabolized primarily by cytochrome P450 enzymes, particularly CYP1A1, in the liver. The compound undergoes hydroxylation to form 8-hydroxy-2,3,7-trichlorodibenzo-p-dioxin, which is then further metabolized by UDP-glucuronosyltransferase to form glucuronide conjugates . These metabolic pathways are essential for the detoxification and elimination of 2,3,7-Trichlorodibenzo-P-dioxin from the body. The compound’s high lipophilicity and resistance to metabolism contribute to its persistence and bioaccumulation in biological systems .
Transport and Distribution
2,3,7-Trichlorodibenzo-P-dioxin is transported and distributed within cells and tissues primarily through its interaction with transport proteins and binding to lipids. The compound is known to accumulate in the liver and adipose tissues, where it can exert its toxic effects . The distribution of 2,3,7-Trichlorodibenzo-P-dioxin is dose-dependent, with higher doses leading to greater accumulation in target tissues . This distribution pattern is influenced by the compound’s lipophilicity and its ability to bind to cellular components.
Subcellular Localization
The subcellular localization of 2,3,7-Trichlorodibenzo-P-dioxin is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its metabolic activation and the subsequent biochemical effects. Additionally, the compound’s interaction with the aryl hydrocarbon receptor (AhR) and its translocation to the nucleus are essential for its mechanism of action . These subcellular interactions highlight the complex nature of 2,3,7-Trichlorodibenzo-P-dioxin’s effects on cellular function and health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,7-Trichlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated phenols. One common method involves the condensation of 2,4,5-trichlorophenol under alkaline conditions, followed by oxidative coupling. The reaction typically requires a catalyst such as copper chloride and is conducted at elevated temperatures.
Industrial Production Methods
Industrial production of 2,3,7-Trichlorodibenzo-P-dioxin is usually unintentional and occurs as a by-product during the synthesis of chlorinated aromatic compounds. For example, it can be formed during the production of herbicides like 2,4,5-trichlorophenoxyacetic acid. The control of reaction conditions, such as temperature and the presence of catalysts, is crucial to minimize the formation of this toxic compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7-Trichlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Under certain conditions, it can be reduced to less chlorinated dibenzo-p-dioxins.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
The major products formed from these reactions include various hydroxylated and dechlorinated derivatives, which can have different toxicological properties compared to the parent compound.
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its extreme toxicity and environmental persistence.
Polychlorinated Biphenyls: Share similar toxicological properties and environmental behavior.
Polychlorinated Dibenzofurans: Structurally related and exhibit similar toxic effects.
Uniqueness
2,3,7-Trichlorodibenzo-P-dioxin is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to its more chlorinated counterparts, it may have different pathways of degradation and varying degrees of toxicity.
Propiedades
IUPAC Name |
2,3,7-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIZNEVHVVRPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074878 | |
| Record name | 2,3,7-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33857-28-2 | |
| Record name | 2,3,7-Trichlorodibenzo[b,e][1,4]dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33857-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,7-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033857282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,7-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,7-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7ILE15NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


